molecular formula C10H10N6 B2673279 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 330446-16-7

3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B2673279
CAS No.: 330446-16-7
M. Wt: 214.232
InChI Key: IENCLQAXYAPTJO-UHFFFAOYSA-N
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Description

3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole (CAS 330446-16-7) is a key synthetic intermediate in medicinal chemistry. Its primary research value lies in its role as a versatile building block for the sterically controlled, regiospecific heterocyclization to various complex fused heterocyclic systems, such as 10-methyl-1,2,4-triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indoles . The reactivity of the hydrazino moiety makes this compound particularly valuable for constructing novel molecular architectures with potential biological activity. Research into this chemical space has demonstrated significant promise, with closely related triazinoindole derivatives exhibiting a range of potent biological activities. Recent studies on analogous structures have shown excellent antibacterial efficacy against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) by inducing reactive oxygen species (ROS) and disrupting the bacterial redox balance, leading to cell apoptosis . Furthermore, other synthetic analogues, specifically 3-methyl-2-aroylthiazolo triazinoindole derivatives, have emerged as promising antidiabetic candidates, demonstrating potent in vitro α-amylase inhibitory activity that can surpass the standard drug Acarbose . This compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-5-3-2-4-6-7(5)12-9-8(6)15-16-10(13-9)14-11/h2-4H,11H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENCLQAXYAPTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 6-methyl-1H-indole-3-carboxaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired triazinoindole derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine group undergoes condensation with aldehydes or ketones to form Schiff bases. For example:

  • Reaction with 2-acetylpyridine :
    Heating the compound with 2-acetylpyridine in ethanol/water (9:1) at 90°C yields 6-methyl-3-{(2E)-2-[1-(2-pyridinyl)ethylidene]hydrazino}-5H- triazino[5,6-b]indole (VLX600) , an iron-chelating anticancer agent .

Key Data:

ReactantConditionsProductYieldSpectral Evidence
2-acetylpyridineEtOH/H₂O, 90°C, 4hVLX60094%¹H NMR (DMSO-d₆): δ 2.60 (s, 3H, CH₃), 8.72 (d, J = 4.8 Hz, 1H, pyridine), 11.78 (s, 1H, NH) .

Cyclization Reactions

The hydrazino group participates in cyclization to form fused heterocycles:

  • Reaction with diethyl malonate :
    Heating with diethyl malonate in glacial acetic acid produces a pyrazole-fused derivative .

Key Data:

ReactantConditionsProductYieldCharacterization
Diethyl malonateAcOH, ΔPyrazolo-triazinoindole85%IR: 1690 cm⁻¹ (C=O); ¹H NMR: δ 4.20 (q, 2H, COOCH₂) .

Metal Complexation

The compound forms stable complexes with transition metals due to its N-rich structure:

  • Iron(II) and Copper(II) complexes :
    Reacting VLX600 (derived from the hydrazino compound) with FeSO₄ or CuCl₂ in methanol yields octahedral complexes. Stability constants (log K) at pH 7.4 follow Cu(II) > Fe(II) > Zn(II) .

Stability Constants :

Metal Ionlog K
Cu(II)12.4 ± 0.3
Fe(II)9.8 ± 0.2
Zn(II)6.5 ± 0.1

Nucleophilic Substitution

The hydrazino group acts as a nucleophile in SN reactions:

  • Reaction with benzoyl chloride :
    Forms 3-benzoylhydrazino-6-methyl-5H- triazino[5,6-b]indole in anhydrous THF under N₂ .

Key Data:

ReactantConditionsProductYieldSpectral Evidence
Benzoyl chlorideTHF, N₂, 0°C→RTBenzoyl derivative76%¹³C NMR: δ 167.2 (C=O), 152.1 (C=N) .

Thiolation Reactions

The compound reacts with sulfur-containing reagents to form thioethers:

  • Reaction with thiophenol :
    In ethylbenzene under reflux, forms 3-(phenylthio)-6-methyl-5H- triazino[5,6-b]indole .

Key Data:

ReactantConditionsProductYieldCharacterization
ThiophenolEthylbenzene, ΔThioether58%IR: 1090 cm⁻¹ (C-S-C); MS: m/z 519 [M+H]⁺ .

Acid/Base-Mediated Tautomerism

The hydrazino group exhibits pH-dependent tautomerism:

  • In acidic conditions : Predominates as the protonated hydrazinium form.

  • In basic conditions : Adopts a deprotonated structure with enhanced nucleophilicity .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 3-hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole exhibit notable antimicrobial properties. For instance, studies have shown that certain synthesized compounds based on this structure possess significant activity against various bacterial strains.

Case Study:
A study published in the Russian Journal of General Chemistry highlighted the synthesis and antimicrobial evaluation of novel fused [1,2,4]triazino[5,6-b]indole derivatives. The results indicated that these compounds displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Research indicates that some derivatives can inhibit viral replication and exhibit cytotoxic effects against specific viruses.

Case Study:
In a study focusing on 5H-as-Triazino[5,6-b]indoles published in ACS Publications, various derivatives were synthesized and tested for their antiviral activity. The results suggested that certain compounds derived from this compound showed effective inhibition of viral replication in vitro .

Anticancer Applications

The potential of this compound as an anticancer agent has garnered attention due to its ability to induce apoptosis in cancer cells.

Case Study:
Research highlighted in the Journal of Heterocyclic Chemistry reported the synthesis of triazino[5,6-b]indole derivatives that demonstrated significant cytotoxicity against various cancer cell lines. These studies suggest that modifications to the hydrazino group can enhance the anticancer activity of these compounds .

Synthetic Chemistry Applications

This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the development of new compounds with tailored biological activities.

Synthesis Techniques:
The compound can undergo various chemical reactions such as heterocyclizations and functional group transformations to yield new derivatives with enhanced properties. For example, sterically controlled regiospecific heterocyclizations have been employed to synthesize novel triazolo derivatives from this compound .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activities is crucial for optimizing its applications.

Research Findings:
Studies have focused on modifying different substituents on the indole and triazine rings to enhance biological efficacy while minimizing toxicity. This approach has led to the identification of several promising candidates for further development .

Mechanism of Action

The mechanism of action of 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its ability to bind to ferrous ions selectively. This binding disrupts iron metabolism in cancer cells, leading to cell cycle arrest and apoptosis. The compound induces apoptosis through the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole with structurally related triazinoindole derivatives, emphasizing substituent effects, synthetic routes, and bioactivity:

Compound Substituents Synthesis Key Bioactivity Key Findings
This compound -NH-NH₂ at C3, -CH₃ at C6 Diazotization of 3-amino-triazinoindole, coupling with malononitrile Antimicrobial (vs. S. aureus, E. coli); anticancer potential (unpublished) Sterically controlled regiospecific cyclization to triazolotriazinoindoles .
3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole () -S-CH₃ at C3 Alkylation of 3-mercapto-triazinoindole Not reported Higher lipophilicity vs. hydrazino analog; used as a synthetic intermediate.
N-(4-Bromophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide () -S-CH₂-C(=O)-NH-(4-BrC₆H₄) at C3, -CH₃ at C5 Acid-amine coupling Protein-binding studies (hit identification) Bromophenyl group enhances steric bulk, reducing membrane permeability .
1,2,4-Triazino[5,6-b]indole-quinoline hybrids () Quinoline linked via triazole/triazine Molecular hybridization Antileishmanial (IC₅₀ = 4.01 µM vs. L. donovani) Triazine-quinoline hybrids show 20-fold selectivity over standard drugs .
Pyrimido-triazino[5,6-b]indole derivatives () Pyrimidine fused to triazinoindole Cyclization of 3-amino-triazinoindole with formamide/malononitrile Anticancer (IC₅₀ = 1.8–4.2 µM vs. HepG2, MCF-7) Larger fused systems enhance DNA intercalation and cytotoxicity .
Triazinoindole-benzene sulfonamide conjugates () Benzene sulfonamide linked via triazole Click chemistry conjugation Carbonic anhydrase inhibition (Ki = 8–12 nM vs. CA II) Hydrazino group absent; triazole linker critical for isoform selectivity .

Structural and Functional Insights:

Hydrazino Group vs. This reactivity is sterically controlled, favoring linear over angular fusion .

Methyl Substitution: The methyl group at C6 in the target compound increases steric hindrance, directing regiospecific reactions. In contrast, bromo or phenoxy substituents (e.g., compound 25 in ) enhance electrophilicity but reduce metabolic stability .

Bioactivity Trends: Antimicrobial Activity: Hydrazino-triazinoindoles exhibit broad-spectrum antimicrobial action, outperforming pyrazole-linked analogs (e.g., ) due to improved membrane penetration . Anticancer Potential: Fused systems (e.g., pyrimido-triazinoindoles in ) show superior activity (IC₅₀ < 5 µM) vs. non-fused derivatives, attributed to enhanced planar geometry for DNA interaction .

Hybrid Systems: Conjugates with quinoline () or benzene sulfonamide () demonstrate that triazinoindole serves as a versatile scaffold for targeting diverse pathways (e.g., DHFR inhibition, enzyme antagonism) .

Biological Activity

3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N6
  • Molecular Mass : 214.23 g/mol
  • Purity : 95% .

Antimicrobial Activity

Research indicates that derivatives of triazino-indoles exhibit promising antimicrobial properties. In a study evaluating various hydrazone derivatives, certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.125 to 8 mg/mL against Staphylococcus aureus and Escherichia coli .

The specific activity of this compound itself remains less documented; however, its structural analogs suggest potential effectiveness against bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its mechanism of action and efficacy against different cancer cell lines. Notably:

  • In vitro studies have shown that compounds with similar structures can inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase .
  • A derivative was reported to exhibit IC50 values in the low micromolar range against several tumor cell lines, indicating significant antiproliferative effects .

Case Study: Anticancer Mechanism

A study conducted on a structurally related compound demonstrated that it induced apoptosis in cancer cells via caspase activation and reactive oxygen species (ROS) generation. These findings suggest that similar mechanisms may be at play for this compound .

Anti-inflammatory Activity

The anti-inflammatory properties of hydrazine derivatives have been highlighted in several reviews. The compound's potential to inhibit pro-inflammatory cytokines has been documented:

  • In vivo studies indicated that certain derivatives could significantly reduce LPS-induced TNF-alpha release in mice models .

This suggests that this compound may also possess similar anti-inflammatory effects.

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values as low as 0.125 mg/mL
AnticancerInduces apoptosis; inhibits tubulin polymerization; IC50 values in low micromolar range
Anti-inflammatoryReduces TNF-alpha release; potential for treating inflammatory diseases

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole, and how can purity be verified?

  • Methodology : The compound is synthesized via hydrazinolysis of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole derivatives. For example, reaction of isatin with thiosemicarbazide in aqueous K₂CO₃ yields intermediates, which are further modified using hydrazine hydrate (#user-content-evidence-1). Purity is confirmed via elemental analysis, NMR, IR spectroscopy, and chromatography-mass spectrometry (#user-content-evidence-1) (#user-content-evidence-5).

Q. How is the structural characterization of this compound performed?

  • Methodology : Key techniques include:

  • IR spectroscopy : Identification of N–H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches (#user-content-evidence-4) (#user-content-evidence-5).
  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.0–8.5 ppm) and hydrazino NH₂ signals (δ 4.5–5.5 ppm) (#user-content-evidence-4) (#user-content-evidence-11).
  • Mass spectrometry : Molecular ion peaks matching theoretical masses (e.g., m/z 235.22 for C₁₂H₁₀FN₃O) (#user-content-evidence-12).

Advanced Research Questions

Q. What experimental strategies are used to evaluate the anticancer activity of triazinoindole derivatives, and how do researchers address discrepancies in cytotoxicity data?

  • Methodology :

  • In vitro assays : Antiproliferative activity is tested against cancer cell lines (e.g., A549, HepG2) using MTT assays. For example, compound 3k showed IC₅₀ values of 0.59–1.31 μM (#user-content-evidence-2).
  • Iron chelation studies : Fe²⁺/Fe³⁺ binding is assessed via UV-Vis spectroscopy; Fe²⁺ addition reverses cytotoxicity, confirming iron-dependent mechanisms (#user-content-evidence-2).
  • Contradiction resolution : Variations in cytotoxicity (e.g., between cell lines) are analyzed using COMPARE or molecular docking to identify structure-activity relationships (SAR) (#user-content-evidence-2) (#user-content-evidence-17).

Q. How does this compound induce apoptosis in cancer cells, and what biomarkers are monitored?

  • Mechanistic insights :

  • Cell cycle arrest : Flow cytometry reveals G1-phase arrest in A549 cells treated with 3k (#user-content-evidence-2).
  • Apoptosis markers : JC-1 staining detects mitochondrial membrane depolarization; Western blotting quantifies Bcl-2 downregulation, Bax upregulation, and cleaved caspase-3 (#user-content-evidence-2).
  • Pathway analysis : Transcriptomic or proteomic profiling identifies mitochondrial apoptosis as the primary pathway (#user-content-evidence-2) (#user-content-evidence-18).

Q. What are the design principles for modifying triazinoindole derivatives to enhance antifungal or antimalarial activity?

  • SAR strategies :

  • Thiazolidinone hybrids : Cyclocondensation with thiolactic acid improves antifungal activity against Candida spp. (e.g., MIC values <10 μg/mL) (#user-content-evidence-7) (#user-content-evidence-10).
  • Trifluoromethyl groups : Substitution at position 3 enhances antimalarial activity (e.g., IC₅₀ of 0.8 μM against Plasmodium falciparum) by improving lipophilicity and target binding (#user-content-evidence-21).
  • Pyridinocycloalkyl moieties : Increase iron chelation efficacy, as seen in VLX600 analogs (#user-content-evidence-2) (#user-content-evidence-3).

Q. How can molecular docking guide the optimization of triazinoindole-based iron chelators?

  • Computational approaches :

  • Target selection : Docking against ferroportin or hepcidin (iron regulation proteins) identifies binding hotspots (#user-content-evidence-2) (#user-content-evidence-18).
  • Binding affinity analysis : Scoring functions (e.g., AutoDock Vina) prioritize derivatives with stronger Fe²⁺ coordination (e.g., pyridinocycloalkyl substituents improve chelation) (#user-content-evidence-2) (#user-content-evidence-17).
  • Validation : Correlation between docking scores and in vitro IC₅₀ values confirms predictive accuracy (#user-content-evidence-17).

Methodological Challenges

Q. What are the limitations of current synthetic methods for triazinoindole derivatives, and how can they be addressed?

  • Challenges : Low yields in cyclocondensation steps (e.g., 30–50% for thiazolidinone formation) and regioselectivity issues in alkylation (#user-content-evidence-5) (#user-content-evidence-11).
  • Solutions :

  • Microwave-assisted synthesis : Reduces reaction time (from 8 hrs to 30 mins) and improves yield (e.g., 75% for compound 5a ) (#user-content-evidence-14).
  • Catalytic systems : Use of Pd/C or CuI enhances S-alkylation efficiency (#user-content-evidence-1) (#user-content-evidence-16).

Q. How do researchers validate the iron-chelating mechanism of triazinoindole derivatives in vivo?

  • Experimental design :

  • Xenograft models : Tumor volume reduction in Fe-overloaded mice treated with 3k vs. controls (#user-content-evidence-2).
  • Iron depletion assays : Serum ferritin levels and transferrin saturation are measured post-treatment (#user-content-evidence-2) (#user-content-evidence-18).
  • 59Fe radiolabeling : Tracks intracellular iron redistribution using autoradiography (#user-content-evidence-18).

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